9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide
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Overview
Description
9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide: is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with sulfonic acid groups and naphthalen-1-ylamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide typically involves multiple steps, starting with the functionalization of the fluorene core. The introduction of sulfonic acid groups at the 2 and 7 positions of the fluorene ring is achieved through sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid. The subsequent attachment of naphthalen-1-ylamide groups is carried out through amide coupling reactions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the sulfonic acid groups.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity. The sulfonic acid groups enhance its solubility and facilitate its interaction with charged residues on proteins, while the naphthalen-1-ylamide groups contribute to hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
- 9H-Fluorene-2,7-disulfonic acid bis-octadecylamide
- 9H-Fluorene-2,7-disulfonic acid bis-decylamide
- 9H-Fluorene-2,7-disulfonic acid bis-diethylamide
Uniqueness: Compared to similar compounds, 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide stands out due to the presence of naphthalen-1-ylamide groups. These groups confer unique properties, such as enhanced hydrophobic interactions and specific binding affinities, making this compound particularly valuable in applications requiring strong and selective interactions with target molecules.
Properties
Molecular Formula |
C33H24N2O4S2 |
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Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-N,7-N-dinaphthalen-1-yl-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H24N2O4S2/c36-40(37,34-32-13-5-9-22-7-1-3-11-30(22)32)26-15-17-28-24(20-26)19-25-21-27(16-18-29(25)28)41(38,39)35-33-14-6-10-23-8-2-4-12-31(23)33/h1-18,20-21,34-35H,19H2 |
InChI Key |
PNGPHDQXSAJSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)NC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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